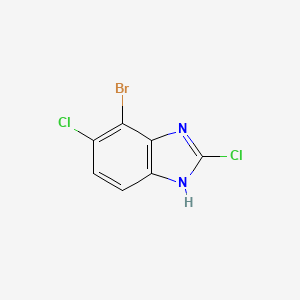

4-Bromo-2,5-dichloro-1H-1,3-benzimidazole

Description

Properties

Molecular Formula |

C7H3BrCl2N2 |

|---|---|

Molecular Weight |

265.92 g/mol |

IUPAC Name |

4-bromo-2,5-dichloro-1H-benzimidazole |

InChI |

InChI=1S/C7H3BrCl2N2/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H,11,12) |

InChI Key |

ILFJKDQPTHIVAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2,5-dichloroaniline with formic acid and a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole compound.

Industrial Production Methods: Industrial production of 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 4, 2, and 5 undergo nucleophilic substitution under controlled conditions:

-

Nucleophilic displacement with alcohols or amines yields ethers or amines. For example, reaction with hydroxyethoxymethyl or dihydroxypropoxymethyl groups produces acyclic analogs like 1-[(2-hydroxyethoxy)methyl] derivatives (moderate yields: 25–48%) .

-

Dehalogenation occurs under reductive conditions (e.g., LiAlH₄), replacing halogens with hydrogen .

Ring Functionalization and Rearrangements

The benzimidazole core participates in cyclization and ring-contraction reactions:

-

Ring contraction of halogenated quinoxaline precursors under UV irradiation or heat (180°C with acetic anhydride) forms benzimidazole derivatives .

-

Condensation reactions with aldehydes (e.g., 2-nitrobenzaldehyde) in ethanol at 80°C yield 5(6)-bromo-2-(nitrophenyl)benzimidazoles (isolated yields: 47–62%) .

Synthetic Optimization

Key parameters for efficient synthesis include:

| Condition | Optimal Value | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 25°C | Montmorillonite K10 | 62 |

| Solvent | Ethanol | – | 50 |

| Reaction Time | 4 hours | – | 62 |

| Adapted from condensation studies of 4-bromo-1,2-diaminobenzene . |

Mechanistic Insights

-

DNA minor groove binding : The planar benzimidazole core intercalates into DNA, while halogen atoms enhance binding affinity to AT-rich regions .

-

Alkylation : Bromine at position 4 facilitates crosslinking with DNA bases, inducing apoptosis in cancer cells .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity mitigation strategies.

Scientific Research Applications

4-Bromo-2,5-dichloro-1H-1,3-benzimidazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on halogenation patterns, ring systems, and functional groups. Key comparisons include:

Key Observations :

- Halogen Position : Bromine at C4 in the benzimidazole derivative reduces nucleophilic substitution reactivity compared to analogs with bromine at C2 (e.g., 2-Bromo-4,5-dichloro-1H-imidazole) .

- Functional Groups : Sulfonyl or methyl groups (as in ) increase steric bulk and alter electronic properties, affecting binding affinities in biological systems .

Physicochemical Properties

- Solubility : The compound’s solubility in organic solvents (e.g., DCM, THF) is higher than that of sulfonamide analogs () but lower than imidazole derivatives like 2-Bromo-4,5-dichloro-1H-imidazole .

- pKa : While direct pKa data for 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole is unavailable, analogs such as 4-bromo-1-methyl-1H-imidazole exhibit pKa values around 6.04 for the imidazole group, suggesting moderate basicity .

Biological Activity

4-Bromo-2,5-dichloro-1H-1,3-benzimidazole is a member of the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in cancer treatment and antiviral applications. The following sections will delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole can be attributed to several mechanisms:

- Topoisomerase Inhibition : Benzimidazole derivatives are known to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Antiviral Activity : The compound has shown efficacy against Human Cytomegalovirus (HCMV) by blocking the maturational cleavage of viral DNA, thus inhibiting replication .

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents (such as bromine and chlorine) on the benzimidazole ring enhances its bioactivity. For instance, compounds with chloro groups at specific positions have demonstrated improved potency against various biological targets .

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| 4-Bromo-2,5-dichloro | Topoisomerase I & II Inhibition | 14.1 µM |

| 2-(benzimidazol-2-yl)methylthio | Antileukemic Activity | 3 µM |

| 2-bromo-5,6-dichloro | HCMV Inhibition | Not specified |

Case Studies and Research Findings

- Anticancer Properties : A study involving various benzimidazole derivatives demonstrated that 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole significantly reduced cell viability in MDA-MB-231 breast cancer cells by interfering with DNA synthesis . The compound's ability to inhibit topoisomerases was a key factor in its anticancer activity.

- Antiviral Efficacy : Research highlighted the compound's selective inhibition of HCMV. It was found to significantly reduce viral replication by interfering with the viral DNA replication pathway . This property makes it a candidate for further development as an antiviral agent.

- Neuroprotective Effects : Compounds related to 4-Bromo-2,5-dichloro-1H-benzimidazole have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, with some derivatives showing promising results comparable to established drugs like donepezil .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole?

- Methodological Answer : Synthesis typically involves cyclization under reflux conditions. For example, refluxing intermediates in DMSO (dimethyl sulfoxide) for extended periods (e.g., 18 hours) followed by distillation under reduced pressure and crystallization using water-ethanol mixtures can yield purified products (~65% efficiency) . For halogenated benzimidazoles, coupling reactions with substituted aldehydes or thiophenes under acidic conditions (e.g., glacial acetic acid) are common . Purification often employs column chromatography or recrystallization to isolate isomers and remove byproducts.

Table 1: Synthesis Parameters

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve crystal packing and substituent orientation (e.g., single-crystal studies at 200 K with R factor <0.06) .

- NMR spectroscopy (¹H/¹³C) to confirm halogen placement and aromatic proton environments.

- Mass spectrometry (MS) for molecular weight validation and isotopic pattern analysis (Br/Cl signatures).

- Thermogravimetric analysis (TGA) to assess thermal stability, given the compound’s sensitivity to heat .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

-

Storage : Keep in airtight containers in dry, ventilated areas (≤25°C), avoiding light exposure .

-

PPE : Use nitrile gloves, lab coats, and eye protection.

-

Emergency response : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Table 2: Safety Guidelines

Hazard Mitigation Strategy Reference Toxicity Use fume hoods for synthesis steps Environmental risk Avoid aqueous disposal; use approved waste streams

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of 4-Bromo-2,5-dichloro-1H-benzimidazole in catalytic systems?

- Methodological Answer : DFT with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can model electronic properties (HOMO/LUMO gaps, electrophilicity) and predict regioselectivity in cross-coupling reactions . Basis sets like 6-311G(d,p) are recommended for halogenated systems. Validate computational results with experimental UV-Vis or cyclic voltammetry data.

Q. What coordination behavior does this compound exhibit in transition-metal complexes?

- Methodological Answer : The benzimidazole nitrogen acts as a Lewis base, forming bidentate or monodentate complexes with metals like Cu(II) or Cd(II). For example, dichloro-copper(II) complexes stabilize through π-backbonding with the aromatic ring. Characterize using IR (to detect M–N stretches) and X-ray absorption spectroscopy (EXAFS) .

Q. How can researchers resolve contradictions in biological activity data for benzimidazole derivatives?

- Methodological Answer :

- Triangulation : Cross-validate cytotoxicity data (e.g., IC₅₀ values) using multiple assays (MTT, apoptosis markers) .

- Dose-response studies : Test across a wide concentration range to identify non-monotonic effects.

- Structural analogs : Compare with derivatives (e.g., 6-bromo or 5-chloro variants) to isolate substituent-specific effects .

Q. What advanced strategies optimize synthetic yields while minimizing halogen displacement side reactions?

- Methodological Answer :

- Temperature control : Maintain reflux temperatures below decomposition thresholds (e.g., <120°C for DMSO-based reactions) .

- Catalytic systems : Use Pd(0)/Cu(I) catalysts for selective cross-coupling, reducing Br/Cl scrambling.

- In situ monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reaction times dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.